molecular formula C22H21F2N3O B2543345 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899960-29-3

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2543345
CAS No.: 899960-29-3
M. Wt: 381.427
InChI Key: VZAQMMABJKYHIH-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolo[1,2-a]pyrazine core, a difluorophenyl group, and a phenylethyl substituent

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of halogenation reactions to introduce the difluorophenyl moiety.

    Attachment of the Phenylethyl Group: This can be accomplished through nucleophilic substitution or other suitable reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its activity against certain diseases and conditions.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    2-(2,4-difluorophenyl)pyridine: This compound shares the difluorophenyl group but has a different core structure.

    2-phenyl-1H-imidazole-4,5-diyl: This compound has a similar phenylethyl group but differs in its core structure.

Biological Activity

The compound 1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a member of the pyrrolo[1,2-a]pyrazine family, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H18F2N4O\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_4\text{O}

This structure features a pyrrolo[1,2-a]pyrazine core with a difluorophenyl group and a phenylethyl substituent that may influence its biological activity.

Biological Activity Overview

Research indicates that compounds within this class exhibit a range of biological activities including:

  • Anticancer properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Kinase inhibition : The compound may act as an inhibitor for specific kinases involved in cell signaling pathways.
  • Neuroprotective effects : Potential applications in neurodegenerative diseases have been explored.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit various kinases such as FLT3 and CDK kinases, crucial for cell cycle regulation and proliferation .
  • Modulation of Signaling Pathways : By affecting signaling pathways associated with cancer progression and neurodegeneration, it may exert therapeutic effects.

Anticancer Activity

A study evaluating the anticancer potential of pyrrolo[1,2-a]pyrazine derivatives found that certain modifications enhanced their efficacy against various cancer cell lines. Specifically, compounds with a similar structure exhibited IC50 values in the nanomolar range against FLT3 and other kinases .

CompoundTarget KinaseIC50 (nM)
Compound AFLT325
Compound BCDK230
1-(3,4-Difluorophenyl)-N-(2-phenylethyl)...FLT3TBD

Neuroprotective Effects

Research into the neuroprotective effects of related compounds suggests that they may reduce oxidative stress and inflammation in neuronal cells. In vitro assays demonstrated that these compounds could enhance cell viability under stress conditions .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-N-(2-phenylethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O/c23-18-9-8-17(15-19(18)24)21-20-7-4-12-26(20)13-14-27(21)22(28)25-11-10-16-5-2-1-3-6-16/h1-9,12,15,21H,10-11,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZAQMMABJKYHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC(=C(C=C3)F)F)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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